2,2,3,3,4,4-Hexafluoro-1,5-pentyl dimethacrylate

説明

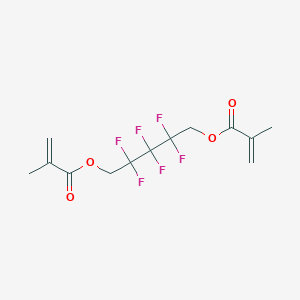

2,2,3,3,4,4-Hexafluoro-1,5-pentyl dimethacrylate is an organic compound with the molecular formula C13H14F6O4 and a molecular weight of 348.24 g/mol . It is a clear liquid with a refractive index of 1.4105 and is known for its unique chemical properties due to the presence of multiple fluorine atoms . This compound is often used in various industrial applications, particularly in the field of polymer chemistry.

準備方法

The synthesis of 2,2,3,3,4,4-Hexafluoro-1,5-pentyl dimethacrylate typically involves a multi-step chemical process. One common method is through the esterification reaction of 1,5-pentanediol with methacrylic acid in the presence of a catalyst . The reaction conditions often require controlled temperatures and the use of solvents to facilitate the reaction. Industrial production methods may involve continuous flow processes to ensure high yield and purity of the final product .

化学反応の分析

2,2,3,3,4,4-Hexafluoro-1,5-pentyl dimethacrylate undergoes various chemical reactions, including:

Polymerization: This compound can undergo free radical polymerization to form polymers with unique properties such as high thermal stability and chemical resistance.

Substitution Reactions: The fluorine atoms in the compound can be substituted with other functional groups under specific conditions, leading to the formation of various derivatives.

Addition Reactions: It can participate in addition reactions with other monomers to form copolymers.

Common reagents used in these reactions include initiators like benzoyl peroxide for polymerization and nucleophiles for substitution reactions . The major products formed from these reactions are typically high-performance polymers and copolymers .

科学的研究の応用

Materials Science

Polymer Synthesis :

2,2,3,3,4,4-Hexafluoro-1,5-pentyl dimethacrylate can be utilized in the synthesis of fluorinated polymers. These polymers exhibit enhanced thermal stability and chemical resistance compared to non-fluorinated counterparts. The incorporation of fluorinated monomers improves the hydrophobicity of the resulting materials, making them suitable for coatings and sealants that require water and oil repellency.

Nanocomposites :

This compound can be integrated into nanocomposites to enhance mechanical properties and thermal stability. The presence of fluorinated groups can also impart unique optical properties that are beneficial in applications such as sensors and optical devices .

Biomedical Applications

Drug Delivery Systems :

The compound's biocompatibility makes it a candidate for use in drug delivery systems. Its ability to form hydrogels allows for controlled release of therapeutic agents. Research indicates that polymers derived from this compound can be engineered to respond to environmental stimuli (e.g., pH or temperature), enhancing targeted drug delivery efficacy .

Tissue Engineering :

In tissue engineering applications, this compound can be used to create scaffolds that support cell growth and differentiation. The fluorinated structure can improve the scaffold's mechanical properties while maintaining a suitable environment for cellular activities .

Nanotechnology

Smart Coatings :

The unique properties of this compound make it suitable for smart coatings that respond to external stimuli such as light or temperature changes. These coatings can be applied in various industries including electronics and automotive for protective purposes .

Fluorescent Probes :

Due to its distinct photophysical properties, this compound can be explored as a fluorescent probe in biological imaging techniques. Its ability to provide high signal-to-noise ratios enhances the visualization of biological processes at the molecular level .

Case Study 1: Drug Delivery Systems

A study demonstrated the use of polymeric nanoparticles synthesized from this compound for the targeted delivery of anticancer drugs. The nanoparticles exhibited sustained release profiles and improved bioavailability compared to traditional delivery methods .

Case Study 2: Tissue Engineering Scaffolds

Research focused on developing scaffolds using this compound showed promising results in supporting cell adhesion and proliferation. The scaffolds were tested with human mesenchymal stem cells and displayed enhanced mechanical strength while promoting cell growth over a period of several weeks .

作用機序

The mechanism of action of 2,2,3,3,4,4-Hexafluoro-1,5-pentyl dimethacrylate primarily involves its ability to undergo polymerization and form cross-linked networks. The presence of fluorine atoms enhances the compound’s stability and resistance to degradation . The molecular targets and pathways involved include the interaction with free radicals during polymerization and the formation of strong covalent bonds in the polymer matrix .

類似化合物との比較

Similar compounds to 2,2,3,3,4,4-Hexafluoro-1,5-pentyl dimethacrylate include:

2,2,3,3,4,4-Hexafluoro-1,5-pentyl diacrylate: This compound has similar fluorinated properties but differs in the acrylate functional groups, which can lead to different polymerization behaviors.

2,2,3,3,4,4-Hexafluoro-1,5-pentanediol: This compound lacks the methacrylate groups and is used more as an intermediate in chemical synthesis.

The uniqueness of this compound lies in its ability to form highly stable and resistant polymers, making it valuable in applications requiring durability and resistance to harsh conditions .

生物活性

2,2,3,3,4,4-Hexafluoro-1,5-pentyl dimethacrylate (HFPM) is a fluorinated organic compound with the molecular formula C13H14F6O4 and a molecular weight of 348.24 g/mol. Its unique chemical structure endows it with distinctive properties that are being explored for various biological applications, particularly in polymer chemistry and drug delivery systems. This article reviews the biological activity of HFPM based on diverse research findings and case studies.

- Molecular Formula : C13H14F6O4

- Molecular Weight : 348.24 g/mol

- Refractive Index : 1.4105

- Storage Temperature : Keep Cold

- Form : Liquid, Clear

HFPM primarily acts through its ability to undergo polymerization and form cross-linked networks. The presence of fluorine atoms enhances its stability and resistance to degradation, which is crucial for applications in harsh environments such as biomedical settings. The compound can participate in various chemical reactions including:

- Polymerization : Free radical polymerization leading to high-performance polymers.

- Substitution Reactions : Fluorine atoms can be substituted with other functional groups.

- Addition Reactions : Can form copolymers with other monomers.

1. Polymer Chemistry

HFPM is utilized as a monomer in the synthesis of fluorinated polymers known for their excellent thermal and chemical resistance. These polymers are applicable in coatings and adhesives that require durability.

2. Biomedical Applications

HFPM has shown potential in drug delivery systems due to its biocompatibility and ability to form hydrogels. The fluorinated structure may enhance the pharmacokinetics of drug formulations by improving solubility and stability.

3. Surface Coatings

The compound is explored for developing coatings that provide resistance to solvents and environmental degradation, making it suitable for use in medical devices and implants.

Case Study 1: Polymer Electrolytes

A study investigated the use of HFPM in self-healing polymer electrolytes for lithium-ion batteries. The results indicated that incorporating HFPM improved thermal stability and ionic conductivity compared to traditional electrolytes, demonstrating its potential in energy storage applications .

Case Study 2: Drug Delivery Systems

Research has shown that HFPM-based hydrogels can effectively encapsulate therapeutic agents while maintaining controlled release profiles. In vitro studies revealed enhanced cell viability and proliferation when using HFPM-based materials compared to non-fluorinated counterparts .

Comparative Analysis

| Property | HFPM | Similar Compounds |

|---|---|---|

| Molecular Weight | 348.24 g/mol | Varies (e.g., 2,2,3,3,4,4-Hexafluoro-1,5-pentanediol) |

| Polymerization Capability | High | Moderate |

| Biocompatibility | Excellent | Varies |

| Thermal Stability | High | Moderate to High |

Research Findings

Recent studies have highlighted the cytotoxic effects of fluorinated compounds similar to HFPM on cancer cells. These compounds demonstrated lower IC50 values under hypoxic conditions, suggesting that modifications at the C-2 position with halogens could enhance their effectiveness as therapeutic agents .

特性

IUPAC Name |

[2,2,3,3,4,4-hexafluoro-5-(2-methylprop-2-enoyloxy)pentyl] 2-methylprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14F6O4/c1-7(2)9(20)22-5-11(14,15)13(18,19)12(16,17)6-23-10(21)8(3)4/h1,3,5-6H2,2,4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVQKTWAXEMSAGH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(=O)OCC(C(C(COC(=O)C(=C)C)(F)F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14F6O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70380846 | |

| Record name | 2,2,3,3,4,4-Hexafluoropentane-1,5-diyl bis(2-methylprop-2-enoate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70380846 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

348.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

918-36-5 | |

| Record name | 2,2,3,3,4,4-Hexafluoropentane-1,5-diyl bis(2-methylprop-2-enoate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70380846 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1,5,5-Tetrahydroperfluoropentyl-1,5-dimethacrylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。